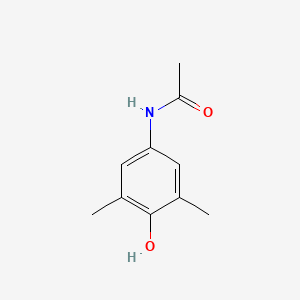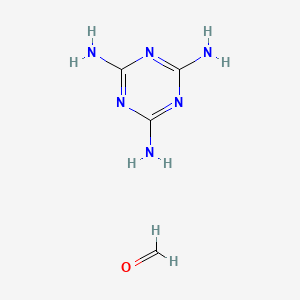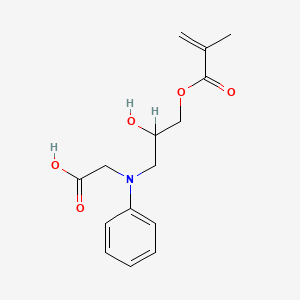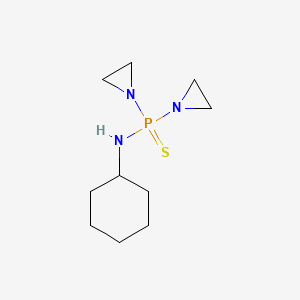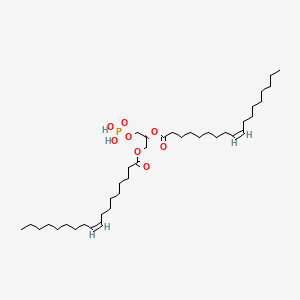
1,2-Dioleoyl-sn-glycerol-3-phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Octadecenoic acid 1-[(phosphonoxy)methyl]-1, 2-ethanediyl ester, also known as sodium diarsenate or [2, 3-bis(octadec-9-enoyloxy)propoxy]phosphonic acid, belongs to the class of organic compounds known as 1, 2-diacylglycerol-3-phosphates. These are glycerol-3-phosphates in which the glycerol moiety is bonded to two aliphatic chains through ester linkages. 9-Octadecenoic acid 1-[(phosphonoxy)methyl]-1, 2-ethanediyl ester is considered to be a practically insoluble (in water) and relatively neutral molecule. 9-Octadecenoic acid 1-[(phosphonoxy)methyl]-1, 2-ethanediyl ester has been primarily detected in blood. Within the cell, 9-octadecenoic acid 1-[(phosphonoxy)methyl]-1, 2-ethanediyl ester is primarily located in the membrane (predicted from logP) and intracellular membrane.
1,2-bis(octadec-9-enoyl)phosphatidic acid is a phosphatidic acid (36:2) in which both acyl groups are specified as octadec-9-enoyl. It has a role as a mouse metabolite and a rat metabolite.
Wissenschaftliche Forschungsanwendungen
1. Role in Glycerol Reorientation and Lipid Stereochemistry
1,2-Dioleoyl-sn-glycerol-3-phosphate plays a critical role in the reorientation of glycerol in lipid metabolism. Studies on macrophage-like cells have shown that this compound is involved in the formation of bis(monoacylglycerol)phosphate (BMP) with a unique stereoconfiguration, different from other mammalian phospholipids. This process suggests the involvement of a stereospecific enzyme capable of altering the stereochemistry of the lipid, which is pivotal for its physiological function (Thornburg et al., 1991).
2. Impact on Water Structure in Phospholipid Monolayers
Research indicates that 1,2-Dioleoyl-sn-glycerol-3-phosphate influences the structure and hydration of interfacial water in phospholipid monolayers. The introduction of this compound in monolayer studies has shown significant effects on the alignment and hydrogen bonding of water molecules, suggesting its relevance in understanding lipid-water interactions at biological interfaces (Pullanchery et al., 2018).
3. Involvement in Plasma Membrane Diacylglycerol Metabolism
1,2-Dioleoyl-sn-glycerol-3-phosphate is also crucial in the metabolism of diacylglycerols in plasma membranes. Studies using radiolabeled 1,2-diacylglycerols in fibroblast cells have revealed the conversion of these compounds into various lipid types, including phosphatidylcholine and triacylglycerol. This process is influenced by the fatty acyl composition, highlighting the importance of 1,2-Dioleoyl-sn-glycerol-3-phosphate in cellular lipid metabolism and signaling (Florin-Christensen et al., 1992).
4. Applications in Enzyme Assays
This compound has been used in the development of sensitive assays, such as for phosphatidate phosphohydrolase. Its properties allow for more precise measurement and understanding of enzyme activities, contributing significantly to biochemical research (Germershausen et al., 1980).
5. Role in Phospholipid Synthesis and Modification
1,2-Dioleoyl-sn-glycerol-3-phosphate is involved in the synthesis and modification of phospholipids. Its reactions with other compounds have been studied to understand the formation of various phospholipid derivatives, which are essential for cell membrane structure and function (Aneja & Davies, 1974).
Eigenschaften
CAS-Nummer |
61617-08-1 |
|---|---|
Produktname |
1,2-Dioleoyl-sn-glycerol-3-phosphate |
Molekularformel |
C39H73O8P |
Molekulargewicht |
701 g/mol |
IUPAC-Name |
[(2R)-2-[(Z)-octadec-9-enoyl]oxy-3-phosphonooxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C39H73O8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44)/b19-17-,20-18-/t37-/m1/s1 |
InChI-Schlüssel |
MHUWZNTUIIFHAS-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Kanonische SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-methyl-2-[2-(4-phenyl-1-piperazinyl)ethyl]-5-benzimidazolyl]-2-furancarboxamide](/img/structure/B1199846.png)
![7-methyl-2-(2-phenylethyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B1199847.png)
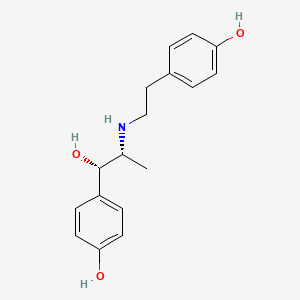
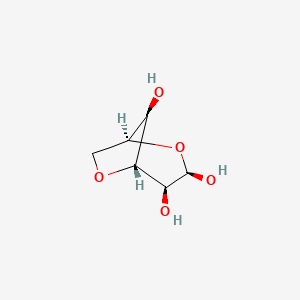
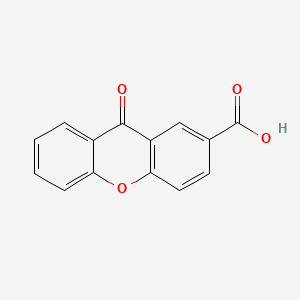
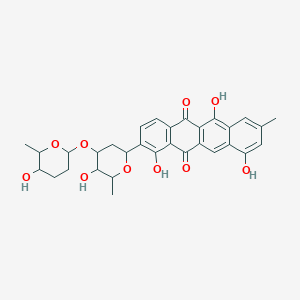
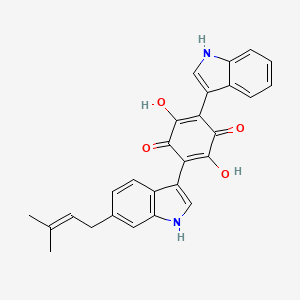
![(11-amino-7-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl N-methylcarbamate](/img/structure/B1199858.png)
![4,4,4-trifluoro-1-(3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl)-3-(trifluoromethyl)butane-1,3-diol](/img/structure/B1199859.png)
![[4-[(2-Fluorophenyl)methyl]-1-piperazinyl]-(1-naphthalenyl)methanone](/img/structure/B1199860.png)
